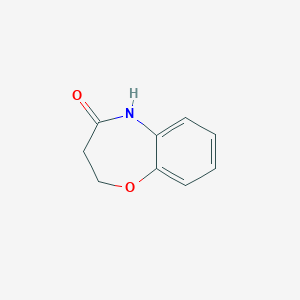

2,3-Dihydro-1,5-benzoxazepin-4(5h)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dihydro-2H-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUQMVAKPPWYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514620 | |

| Record name | 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-48-3 | |

| Record name | 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature, Isomerism, and Structural Classification

Systematic Nomenclature of 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one

The formal name of the compound, this compound, is assigned according to the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). An analysis of the name reveals the core structural components of the molecule. The "benzo" prefix indicates the presence of a benzene (B151609) ring that is fused to a heterocyclic ring system. The term "oxazepin" describes this heterocyclic component as a seven-membered ring containing one oxygen atom ("oxa") and one nitrogen atom ("aza").

The locants "1,5-" specify the positions of these heteroatoms within the seven-membered ring, numbering from the atom adjacent to the fusion point. The suffix "-4(5H)-one" denotes a ketone functional group at the fourth position of this ring. The "(5H)" indicates that the nitrogen atom at position 5 bears a hydrogen atom. Finally, the "2,3-dihydro-" prefix signifies that the bond between atoms 2 and 3 is a single bond, meaning this part of the ring is saturated.

Isomeric Benzoxazepine and Benzoxazepinone Systems

The 1,5-benzoxazepine framework is one of several constitutional isomers that can exist for benzoxazepines. These isomers are differentiated by the placement of the oxygen and nitrogen atoms within the seven-membered ring that is fused to the benzene ring. nih.govbohrium.com Besides the 1,5- arrangement, other documented isomeric systems include 1,3-benzoxazepines, 1,4-benzoxazepines, and 4,1-benzoxazepines. clockss.orgacs.orgresearchgate.nethit2lead.com Each of these core structures can, in turn, give rise to a variety of benzoxazepinone isomers, which differ by the location of the carbonyl group and the degree of saturation within the heterocyclic ring. For example, within the 1,4-benzoxazepine (B8686809) class, compounds such as 2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid have been synthesized. sigmaaldrich.comsigmaaldrich.com

Table 1: Isomeric Benzoxazepine Ring Systems

| Isomer Name | Oxygen Position | Nitrogen Position |

|---|---|---|

| 1,3-Benzoxazepine | 1 | 3 |

| 1,4-Benzoxazepine | 1 | 4 |

| 1,5-Benzoxazepine | 1 | 5 |

| 4,1-Benzoxazepine (B1262346) | 4 | 1 |

Fundamental Structural Features and Ring System Analysis

The molecular architecture of this compound is built upon a fused bicyclic system where a benzene ring is annulated to a seven-membered 1,5-oxazepine ring. researchgate.net This seven-membered heterocyclic ring is inherently non-planar and can adopt various conformations. The structure contains an amide functional group, with the nitrogen atom at position 5 and the carbonyl group at position 4. This amide linkage imposes specific geometric constraints and electronic properties on the molecule. The fusion of the rigid benzene ring with the flexible seven-membered oxazepine ring creates a distinct three-dimensional scaffold. bohrium.comresearchgate.net The synthesis of this and related 1,5-benzoxazepine derivatives has been a subject of interest in medicinal chemistry due to the biological activities associated with this structural class. nih.govbohrium.comresearchgate.net

Synthetic Methodologies for 2,3 Dihydro 1,5 Benzoxazepin 4 5h One and Its Derivatives

Classical Synthetic Approaches

Classical methods for synthesizing benzoxazepinones often rely on well-established rearrangement and cyclization reactions of readily available precursors. These robust methods have been fundamental in accessing a variety of derivatives.

Thermal Cyclization Reactions

Thermal cyclization represents a direct approach to forming the lactam ring of the benzoxazepine system. This method typically involves the intramolecular condensation of a suitably functionalized linear precursor at elevated temperatures. For instance, the thermal ring closure of O-alkylated o-hydroxybenzhydrylamines with α-halo esters can produce the desired lactam core. researchgate.net This process involves an initial O-alkylation followed by a heat-induced cyclization to form the seven-membered ring. researchgate.net Similarly, the cyclodehydration of 2-(o-carbamoilphenoxy)alkanoic acids in acetic anhydride (B1165640) provides a route to 2-alkyl-1,4-benzoxazepin-3,5-diones, which are related structures. researchgate.net

Schmidt Reaction-Mediated Synthesis

The Schmidt reaction is a powerful tool for ring expansion and is frequently used to convert cyclic ketones into lactams. wikipedia.orglibretexts.org In the context of benzoxazepinone synthesis, this reaction is applied to chromanones (3,4-dihydro-2H-1-benzopyran-4-ones). cdnsciencepub.com The reaction involves treating the chromanone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid. wikipedia.orglibretexts.orgorganic-chemistry.org

The mechanism begins with the protonation of the chromanone's carbonyl group, which is then attacked by the azide (B81097) nucleophile to form an azidohydrin intermediate. wikipedia.orgorganic-chemistry.org This intermediate subsequently dehydrates to form a diazoiminium ion. A rearrangement occurs where the aryl group migrates from carbon to nitrogen, leading to the expansion of the six-membered pyranone ring into a seven-membered oxazepinone ring with the expulsion of dinitrogen gas. wikipedia.orgcdnsciencepub.com The resulting nitrilium ion is then attacked by water to yield the final 2,3-dihydro-1,5-benzoxazepin-4(5H)-one product. wikipedia.org The regioselectivity of the reaction is influenced by the electronic and steric effects of substituents on the chromanone ring. cdnsciencepub.com For example, with substituents in the 6-, 7-, or 8-position of the chromanone, electronic effects typically dominate, leading to the formation of 1,4-benzoxazepinones. cdnsciencepub.com

| Starting Material | Reagent | Product | Ref. |

| Benzophenone | Hydrazoic Acid (HN₃) | Benzanilide | wikipedia.org |

| 4-Chromanone | Hydrazoic Acid (HN₃) | 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one | researchgate.net |

| Substituted Chromanones | Hydrazoic Acid (HN₃) | 1,4- and 1,5-Benzoxazepinones | cdnsciencepub.com |

Beckmann Rearrangement Protocols

The Beckmann rearrangement provides another classical route for the ring expansion of cyclic ketones to lactams. wikipedia.orgorganicreactions.org This method is mechanistically related to the Schmidt reaction but starts from a ketoxime precursor. organic-chemistry.org For the synthesis of 2,3-dihydro-1,5-benzoxazepin-4(5H)-ones, the corresponding chromanone oxime is required. scite.ai The chromanone is first converted to its oxime by reacting it with hydroxylamine. scite.aimasterorganicchemistry.com

The oxime is then treated with an acid catalyst, such as sulfuric acid, polyphosphoric acid, tosyl chloride, or phosphorus pentachloride. wikipedia.orgmasterorganicchemistry.com The acid promotes the conversion of the hydroxyl group of the oxime into a good leaving group. organic-chemistry.org This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This concerted migration and cleavage of the N-O bond results in the formation of a nitrilium ion, which is subsequently hydrolyzed to yield the seven-membered lactam ring of the benzoxazepinone. masterorganicchemistry.com The rearrangement is stereospecific, meaning the geometry of the oxime determines which group migrates and thus the final product structure. wikipedia.org

| Catalyst/Reagent | Temperature | Notes | Ref. |

| Phenyl dichlorophosphate | Ambient | Effective for various ketoximes, proceeds at room temperature. | nih.gov |

| Cyanuric chloride / ZnCl₂ | - | Catalytic system for converting cyclododecanone (B146445) to its lactam. | wikipedia.org |

| Sulfuric Acid, Polyphosphoric Acid | Elevated | Commonly used strong acids for commercial lactam production. | wikipedia.org |

| Amberlyst 15 / Acetic Acid | Reflux | Used in the synthesis of paracetamol via Beckmann rearrangement. | libretexts.org |

Ring Closure Reactions of Precursor Molecules

The construction of the benzoxazepinone ring can be achieved through the cyclization of various acyclic precursors. A common strategy involves the reaction of 2-aminophenols with suitable three-carbon synthons. nih.govorganic-chemistry.orgmdpi.comorganic-chemistry.org For instance, the nucleophilic addition of α-mercaptoalkanoate esters to benzoquinone diimines, followed by cyclization, provides a high-yielding synthesis of related 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, a strategy that can be adapted for their oxygen-containing analogs. nih.gov

Another approach is the intramolecular cyclization of amides. researchgate.net This can involve, for example, the Passerini three-component condensation to generate complex intermediates that undergo subsequent post-condensation cycloadditions to form triazolo-fused benzoxazepinones. nih.gov A one-pot synthesis using a multienzyme cascade of lipase (B570770) and tyrosinase has also been developed to produce tricyclic benzoxazepine derivatives from phenolic acids and β-amino acids. nih.gov This biocatalytic method involves ortho-hydroxylation, 1,6-Michael addition, and tandem intramolecular ring closure, offering a sustainable alternative to traditional syntheses. nih.gov

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient and selective methods, particularly for controlling stereochemistry. These modern strategies often employ sophisticated catalytic systems to achieve high levels of enantioselectivity.

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric methods to synthesize enantioenriched benzoxazepinones is of high interest, as the stereochemistry of these molecules can be crucial for their biological activity. dicp.ac.cn

One notable approach is the enantioselective formal [4+3] annulation reaction. dicp.ac.cnthieme-connect.com This method utilizes a combined catalytic system consisting of a chiral N-heterocyclic carbene (NHC), a chiral iridium complex, and an achiral urea (B33335) co-catalyst to synthesize optically pure 1,4-benzoxazepinones from salicylaldehydes and vinylaziridines. dicp.ac.cnthieme-connect.com This dual catalytic system enables the construction of the seven-membered ring with high enantioselectivity. dicp.ac.cn

Another powerful strategy is the catalytic asymmetric halocyclization. nih.govacs.org Using a cinchona alkaloid-derived catalyst like (DHQ)₂PHAL, various halogenated benzoxazepinones can be synthesized in excellent yields and with high enantioselectivities under mild conditions. nih.govacs.org

Enantioselective desymmetrization of 3-substituted oxetanes has also been developed as a metal-free approach. nih.gov This reaction is catalyzed by a confined chiral phosphoric acid, affording chiral 1,4-benzoxazepines in high yields (up to 98%) and with high enantioselectivity (up to 94% ee). nih.gov The versatility of this method allows for a broad substrate scope and various transformations of the resulting products. nih.gov

| Method | Catalyst System | Key Precursors | Enantioselectivity (ee) | Ref. |

| Formal [4+3] Annulation | Chiral NHC / Chiral Iridium Complex / Urea | Salicylaldehydes, Vinyl aziridines | Up to 97% | dicp.ac.cn |

| Asymmetric Halocyclization | (DHQ)₂PHAL | - | Excellent | nih.govacs.org |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid | 3-Substituted Oxetanes | Up to 94% | nih.gov |

Chemoenzymatic Synthesis and Kinetic Resolution Methods

Chemoenzymatic approaches are powerful tools for accessing enantiomerically pure compounds, which is often crucial for pharmacological activity. Kinetic resolution, a key technique in this area, separates a racemic mixture by the preferential reaction of one enantiomer with a chiral catalyst or enzyme, resulting in an enantioenriched unreacted starting material and a product. nih.gov

For heterocyclic systems analogous to this compound, lipase-catalyzed kinetic resolutions are particularly effective. mdpi.com Lipases, such as those from Pseudomonas fluorescens (Lipase AK), can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor like vinyl acetate. mdpi.com This strategy could be applied to a racemic alcohol precursor of the target benzoxazepinone. The less reactive alcohol enantiomer can be recovered with high enantiomeric excess, while the more reactive enantiomer is converted to its corresponding ester. mdpi.com This method offers a pathway to chiral, non-racemic this compound derivatives.

Another approach involves the use of chiral ligands in combination with organometallic reagents. For instance, the kinetic resolution of N-Boc protected 2-aryl-substituted cyclic amines has been successfully achieved using n-butyllithium and the chiral ligand sparteine. whiterose.ac.uknih.gov This process relies on the different rates of deprotonation for the two enantiomers, allowing for the recovery of the less reactive enantiomer in high enantiomeric purity. whiterose.ac.uk

Table 1: Examples of Kinetic Resolution Methods Applicable to Heterocyclic Scaffolds

| Method Type | Catalyst/Reagent | Substrate Type | Outcome |

|---|---|---|---|

| Enzymatic Acylation | Lipase AK | Racemic secondary alcohol | Enantioselective acetylation |

Ring-Closing Metathesis Strategies

Ring-Closing Metathesis (RCM) is a versatile and powerful reaction in organic synthesis for the formation of cyclic alkenes, including medium-sized rings. wikipedia.org The reaction typically employs ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to intramolecularly couple two terminal alkene functionalities within a single molecule, releasing ethylene (B1197577) as a byproduct. wikipedia.orgorganic-chemistry.org This strategy is highly valued for its functional group tolerance and its ability to form rings that are challenging to synthesize via other methods. nih.gov

To construct the this compound core using RCM, a suitable diene precursor is required. Such a precursor could be synthesized from 2-aminophenol (B121084). The amino group would be acylated with an α,β-unsaturated acid chloride, and the phenolic oxygen would be allylated. The resulting diene could then undergo an intramolecular RCM reaction to form the seven-membered ring, followed by isomerization and hydrolysis to yield the target benzoxazepinone. The efficiency of the RCM step is driven by the formation of the volatile byproduct, ethylene. organic-chemistry.orgyoutube.com

Table 2: Key Features of Ring-Closing Metathesis (RCM)

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular olefin metathesis |

| Catalysts | Ruthenium-based (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II) |

| Substrate | Acyclic diene |

| Product | Cyclic alkene + Ethylene |

| Driving Force | Entropic benefit from the release of volatile ethylene gas |

Domino Cyclization Reactions

Domino (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by enabling the formation of complex molecules from simple starting materials in a single step without isolating intermediates. For the synthesis of related 1,5-benzothiazepine (B1259763) structures, a domino process involving the Michael addition of 2-aminothiophenols to chalcones, followed by an in-situ cyclization, has been reported. rsc.org

This methodology can be directly adapted for the synthesis of 2,3-dihydro-1,5-benzoxazepin-4(5H)-ones. The reaction proceeds via the conjugate addition of a 2-aminophenol to an α,β-unsaturated carbonyl compound, such as a chalcone (B49325) or an acrylate (B77674) derivative. This is followed by an intramolecular cyclization through the attack of the amino group onto the carbonyl carbon, leading to the formation of the seven-membered benzoxazepinone ring in a one-pot procedure. rsc.org Similarly, domino Knoevenagel– beilstein-journals.orgnih.gov-hydride shift cyclization reactions have been employed to create condensed 1,4-benzoxazepine (B8686809) systems, showcasing the utility of domino strategies in building complex O,N-heterocycles. beilstein-journals.orgnih.gov

Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. ejcmpr.com These methodologies are increasingly being applied to the production of pharmaceuticals and their intermediates. mdpi.com

One effective green approach is the use of environmentally benign solvents. For the synthesis of the analogous 2,3-dihydro-1,5-benzothiazepines, hexafluoro-2-propanol (HFIP) has been used as an efficient medium that promotes the reaction under neutral conditions at room temperature, often leading to high yields. rsc.org This solvent can be readily recycled, minimizing waste. Other green techniques include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and solvent-free mechanochemical grinding procedures. mdpi.commdpi.com These methods represent sustainable alternatives to conventional synthetic protocols that often require harsh conditions, toxic reagents, and chlorinated solvents. unibo.it

Table 3: Green Chemistry Approaches in Heterocycle Synthesis

| Methodology | Advantage | Example Application |

|---|---|---|

| Alternative Solvents | Reduced toxicity, recyclability | Use of hexafluoro-2-propanol (HFIP) |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Synthesis of benzoxazole (B165842) and pyrrole (B145914) derivatives |

| Mechanochemistry | Solvent-free conditions, high efficiency | Facile synthesis of N-substituted amines |

Synthesis of Key Substituted and Functionalized Derivatives

The synthesis of substituted and functionalized derivatives of this compound is essential for developing structure-activity relationships in drug discovery programs. researchgate.net Substituents can be introduced in two primary ways: by using appropriately substituted starting materials or by functionalizing the pre-formed heterocyclic ring.

A common strategy involves the reaction of substituted 2-aminophenols with various reaction partners. For example, a variety of substituents on the aromatic ring of the benzoxazepinone can be introduced by starting with 4- or 5-substituted 2-aminophenols. Similarly, substitution at the 2- and 3-positions of the heterocyclic ring can be achieved by employing substituted α,β-unsaturated esters or acids in the cyclization step. nih.gov

Multi-step synthetic pathways allow for the construction of more complex derivatives. For instance, a starting material like 2-nitroaniline (B44862) can undergo a series of reactions including pyrrole formation, reduction, cyclization, and finally coupling with another functionalized moiety to yield highly substituted, complex heterocyclic systems. mdpi.com This modular approach provides access to a wide chemical space for biological screening.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Vinyl acetate |

| n-Butyllithium |

| Sparteine |

| Ethylene |

| 2-Aminophenol |

| Hexafluoro-2-propanol (HFIP) |

Chemical Transformations and Reactivity Profiles of 2,3 Dihydro 1,5 Benzoxazepin 4 5h One

N-Alkylation and Related Derivatization Reactions

The nitrogen atom at the 5-position, being part of a secondary amide, is a key site for derivatization. However, direct N-alkylation of the 2,3-dihydro-1,5-benzoxazepin-4(5H)-one ring system is not straightforward and is highly dependent on the reaction conditions.

Successful N-Substitution:

Methods have been developed for the successful preparation of 5-substituted (N-substituted) derivatives. rsc.org These reactions typically involve the use of a suitable base to deprotonate the amide nitrogen, followed by the introduction of an alkylating or acylating agent. For instance, reaction with dialkylaminoalkyl chlorides in the presence of a strong base like sodium hydride (NaH) in an inert solvent can yield the desired N-substituted products. These derivatives are often synthesized to explore their pharmacological potential.

Competing Ring Cleavage:

A significant competing reaction during N-alkylation attempts is the cleavage of the seven-membered ring. rsc.org When N-alkylation is attempted under certain basic conditions, the molecule can undergo a base-catalyzed elimination reaction, leading to the formation of an acrylamide (B121943) derivative, specifically N-(2-hydroxyphenyl)acrylamide. rsc.org This transformation represents a facile ring-opening pathway that can limit the yield of the desired N-alkylated product or become the predominant outcome depending on the reagents and conditions employed. rsc.org

Table 1: N-Alkylation and Competing Ring Cleavage

| Reagents/Conditions | Product Type | Description |

| 1. NaH, DMF2. R-X (e.g., Cl(CH₂)₂NR'₂) | N-Alkylated Product | Successful substitution at the N-5 position. |

| Base (e.g., NaH) | Ring Cleavage Product | Formation of N-(2-hydroxyphenyl)acrylamide via elimination. |

Conversion to Thiones (e.g., 2,3-Dihydro-1,5-benzoxazepin-4(5H)-thiones)

The conversion of the lactam carbonyl group at the 4-position to a thiocarbonyl group (thione) is a common transformation for modifying the electronic and steric properties of the scaffold. This reaction yields the corresponding 2,3-dihydro-1,5-benzoxazepin-4(5H)-thione.

The most widely used reagent for this type of thionation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). The reaction typically involves heating the lactam with Lawesson's Reagent in an anhydrous, inert solvent such as toluene (B28343) or xylene. The mechanism involves a [2+2] cycloaddition of the carbonyl group to a reactive dithiophosphine ylide monomer of Lawesson's reagent, forming a transient four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired thione and a stable phosphine (B1218219) oxide byproduct. While this is a standard and predictable reaction for lactams, specific documented examples for the this compound substrate are not prominently featured in the literature.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound scaffold are not commonly reported. The aromatic ring is generally electron-rich due to the ether and amide functionalities, making it deactivated towards standard nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro or cyano groups) on the aromatic ring to facilitate the attack of a nucleophile, which are not present in the parent compound.

Functionalization of the scaffold is more commonly achieved by synthesizing the desired substituted precursors (e.g., a substituted 2-aminophenol) and then constructing the benzoxazepinone ring, rather than by direct substitution on the pre-formed heterocycle.

Reduction Reactions of the Ring System

The lactam carbonyl group is the primary site for reduction within the heterocyclic ring. The outcome of the reduction depends on the reducing agent used.

Complete Reduction to Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of completely reducing the amide functionality. This reaction converts the carbonyl group at C-4 into a methylene (B1212753) group (CH₂), resulting in the formation of the fully saturated 2,3,4,5-tetrahydro-1,5-benzoxazepine . The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This transformation is analogous to the well-established reduction of other cyclic and acyclic amides. The resulting saturated benzoxazepine ring is a flexible, non-planar system with different conformational possibilities. smolecule.comrsc.orgrsc.orgresearchgate.net

Partial Reduction: Under specific conditions or with less powerful hydride reagents, partial reduction to a carbinolamine might be possible, but this intermediate is often unstable and may react further. Catalytic hydrogenation, another common reduction method, typically reduces carbon-carbon double bonds or nitro groups but is generally ineffective for reducing amide carbonyls under standard conditions without extremely high pressures and temperatures.

Table 2: Reduction of this compound

| Reagent | Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | C=O → CH₂ |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | No reaction (at the carbonyl) | Lactam carbonyl is generally resistant. |

Functionalization Reactions (e.g., C-H Functionalization)

Functionalization of the aromatic portion of the this compound scaffold can be achieved through electrophilic aromatic substitution reactions. The directing effects of the substituents on the benzene (B151609) ring (the ether oxygen and the amide nitrogen) play a crucial role in determining the regioselectivity of these reactions.

The ether oxygen is an activating, ortho, para-directing group, while the amide nitrogen is also an activating, ortho, para-director. The combined effect strongly activates the positions ortho and para to the ether linkage (C-7 and C-9) and ortho to the amide nitrogen (C-6).

Electrophilic Halogenation: Direct halogenation of the aromatic ring can be performed using standard electrophilic halogenating agents. For example, bromination can be achieved using N-bromosuccinimide (NBS). Such reactions have been demonstrated on analogous scaffolds like 1,4-benzodiazepinones, where regioselectivity is controlled by the electronic nature of the ring and sometimes by the use of a catalyst.

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the electron-rich aromatic ring, likely at the C-7 or C-9 positions. Such reactions have been reported for the related 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one system. researchgate.netresearchgate.net

Other Significant Chemical Transformations

Besides the reactions mentioned above, the this compound ring system can undergo other transformations, often involving the cleavage or rearrangement of the seven-membered ring.

Ring Cleavage: As detailed in Section 4.1, one of the most significant transformations is the base-catalyzed ring cleavage that occurs during attempted N-alkylation, leading to N-(2-hydroxyphenyl)acrylamide. rsc.org This reaction highlights the inherent strain and specific reactivity pathways of the seven-membered lactam ring.

Ring Contraction: While not specifically documented for this exact molecule, seven-membered rings can be susceptible to rearrangement and ring contraction reactions under certain conditions (e.g., photochemical or acid/base-catalyzed rearrangements) to form more stable five- or six-membered ring systems. However, such transformations are highly substrate and condition-dependent.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by providing information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

For 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the seven-membered oxazepine ring. The aromatic protons would typically appear in the downfield region (around 6.8-7.5 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The protons on the methylene (B1212753) groups adjacent to the oxygen (C2) and the carbonyl group (C3) would have characteristic chemical shifts. The N-H proton of the amide would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon (C4) is expected to have a characteristic downfield chemical shift (around 170 ppm). The aromatic carbons would appear in the 115-150 ppm range, while the aliphatic carbons (C2 and C3) would be found in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic CH | 6.8 - 7.5 | Multiplet |

| -CH₂-O- (C2) | ~4.5 | Triplet |

| -CH₂-C=O (C3) | ~2.8 | Triplet |

| -NH- | 8.0 - 9.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C4) | ~170 |

| Aromatic C | 115 - 150 |

| -CH₂-O- (C2) | ~70 |

| -CH₂-C=O (C3) | ~40 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. Subsequent fragmentation would likely involve the cleavage of the seven-membered ring, leading to characteristic fragment ions that can be used to piece together the molecular structure.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For analyzing this compound, a reversed-phase HPLC method would typically be developed to assess its purity.

If the compound has a chiral center, for instance through substitution, Chiral HPLC would be essential for separating the enantiomers. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. mdpi.com The choice of the CSP and mobile phase is critical for achieving successful enantioseparation. mdpi.com Polysaccharide-based CSPs are commonly employed for this purpose. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the experimental ECD spectrum would be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netmdpi.com The correspondence between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1680 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group. The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. The C-O-C ether linkage would likely show a stretching band around 1250 cm⁻¹, and the aromatic C-H and C=C bonds would also have characteristic absorptions.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O (Amide) Stretch | ~1680 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-O (Ether) Stretch | ~1250 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., TDDFT-ECD for Absolute Configuration Determination)

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting various properties of molecules. Methods like Density Functional Theory (DFT) are employed to optimize molecular geometries and understand reactivity. For the related 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-one scaffold, B3LYP and AM1 calculations have been used to estimate the regioselectivity of electrophilic aromatic substitution by analyzing charge density, frontier molecular orbitals, and the energetics of intermediate complexes. mdpi.org Such studies provide a theoretical framework for predicting how the benzoxazepine ring system might react and interact based on its electron distribution. mdpi.org

A significant application of quantum calculations is in the determination of the absolute configuration of chiral molecules. nih.gov Time-Dependent Density Functional Theory (TDDFT) has become a reliable method for predicting Electronic Circular Dichroism (ECD) spectra. nih.govnih.gov The general principle involves comparing the experimentally measured ECD spectrum of a chiral compound with the spectrum computationally generated by TDDFT. nih.govresearchgate.net A close match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net This approach is particularly valuable for complex and conformationally flexible molecules where traditional methods may be inconclusive. nih.govrsc.org The process involves a thorough conformational analysis to identify all low-energy conformers, followed by geometry optimization and TDDFT calculations for each, ultimately yielding a Boltzmann-weighted average spectrum for comparison with experimental results. mdpi.com

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a derivative of 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one, and a biological target, typically a protein or enzyme. nih.gov These methods provide detailed insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-target complex.

Studies on the closely related sulfur analog, 2,3-dihydro-1,5-benzothiazepine, have utilized molecular docking to explore its inhibitory potential against various enzymes. For instance, docking studies against the tyrosinase protein (PDB ID: 2Y9X) were performed to identify the binding modes of a series of benzothiazepine (B8601423) derivatives. researchgate.net Similarly, to investigate their potential as α-glucosidase inhibitors, these compounds were docked into the active site of the α-glucosidase enzyme (PDB ID: 3AJ7). nih.gov These in silico analyses help to elucidate how the ligands interact with key amino acid residues within the active site, providing a rationale for their observed biological activity. researchgate.netnih.gov Docking simulations often reveal crucial interactions such as hydrogen bonds and hydrophobic contacts that are essential for binding. researchgate.net

The insights gained from these studies are critical for structure-based drug design, allowing for the rational modification of the lead scaffold to enhance potency and selectivity for the intended target. nih.govnih.gov

| Compound Scaffold | Biological Target | PDB ID | Key Findings from Docking Studies | Reference |

|---|---|---|---|---|

| 2,3-Dihydro-1,5-benzothiazepines | α-Glucosidase | 3AJ7 | Elucidation of binding interactions of active analogues with various sites of the enzyme. | nih.gov |

| 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine | Tyrosinase | 2Y9X | Recognition of binding modes of analogues against the tyrosinase protein. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rjptonline.org By identifying key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govnih.gov

For derivatives of the analogous 2,3-dihydro-1,5-benzothiazepine scaffold, QSAR studies have been successfully performed to correlate their structures with their inhibitory activity against α-glucosidase. nih.govacs.org In one such study, a QSAR model was developed that demonstrated a good correlation between the experimental and theoretical results, achieving a correlation coefficient (r) of 0.9553. nih.gov This high correlation value indicates that the selected physicochemical properties and structural descriptors are highly relevant to the α-glucosidase inhibitory activity of these compounds. nih.gov

The development of a robust QSAR model involves several steps, including the careful selection of a dataset of compounds with known activities, calculation of a wide range of molecular descriptors, and the use of statistical methods to build and validate the predictive model. rjptonline.org Such predictive models are valuable tools for prioritizing synthetic targets and designing new derivatives with potentially improved biological activity. nih.gov

Conformational Analysis of the Seven-Membered Ring System

The seven-membered ring of the this compound core is not planar and possesses significant conformational flexibility. Understanding the preferred conformations and the energy barriers to their interconversion is crucial, as the three-dimensional shape of the molecule dictates how it can interact with a biological target.

The conformational behavior of seven-membered heterocyclic rings fused to a benzene (B151609) ring, such as in benzazepines and benzodiazepines, has been investigated using both experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. nih.govcdnsciencepub.com For example, variable-temperature NMR studies on related 2-aryl-3H-1-benzazepines have shown that these molecules are conformationally mobile, undergoing interconversion between conformational enantiomers. nih.govresearchgate.net DFT calculations can be used to bolster these experimental findings, helping to determine the energy barriers for these conformational changes. nih.gov For some related seven-membered ring systems, this interconversion can be slowed to the point that atropisomers might be isolated. researchgate.net

The specific conformation can be influenced by substitution patterns on the ring and the nature of the surrounding environment (e.g., in solution versus bound to a protein). nih.gov The analysis of these conformations is essential for a complete understanding of the molecule's structure-activity relationships. nih.gov

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1,5 Benzoxazepin 4 5h One Derivatives

Impact of Substituent Variation on Bioactivity and Selectivity

The biological profile of 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one derivatives can be significantly altered by introducing different functional groups on the aromatic ring and at the nitrogen atom of the oxazepine ring. Although direct SAR studies on the this compound core are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on closely related analogs, such as 1,4-benzoxazepines and 1,5-benzothiazepines. nih.govnih.govresearchgate.net

Research on 1,4-benzoxazepine (B8686809) derivatives as 5-HT1A receptor agonists has shown that substitutions on the benzoxazepine core are crucial for affinity and selectivity. nih.govresearchgate.net For instance, the introduction of a chlorine atom at the C-3 position of the 1,4-benzoxazepin-5(4H)-one ring was found to be a key determinant for high affinity. nih.gov Furthermore, the nature of the substituent on the nitrogen atom (at position N-4 in the 1,4-analog) is critical. Typically, a butyl chain connecting to another cyclic moiety, such as a tetrahydropyridine (B1245486) ring, has been shown to be favorable for potent neuroprotective activity. nih.gov

Similarly, extensive SAR studies have been conducted on the sulfur analog, 2,3-dihydro-1,5-benzothiazepines, for various biological activities, including α-glucosidase inhibition. nih.gov These studies highlight the importance of the substituent at the C-2 and C-4 positions of the benzothiazepine (B8601423) ring system.

Key findings from analogs suggest the following SAR trends for this compound derivatives:

Aromatic Ring Substituents: The position and electronic nature of substituents on the fused benzene (B151609) ring can modulate activity. Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy) can influence binding affinity and selectivity for specific biological targets. In studies on 1,5-benzothiazepines, derivatives with methoxy (B1213986) groups on a phenyl ring substituent showed potent α-glucosidase inhibitory activity. chemrevlett.com

N-5 Position Substituents: Alkylation or arylation at the N-5 position can significantly impact the compound's properties. The size and nature of this substituent can affect lipophilicity, metabolic stability, and interaction with the target protein. In the 1,4-benzoxazepine series, a long alkyl chain with a terminal heterocyclic ring at the nitrogen was essential for the desired activity. nih.gov

C-2 and C-3 Positions: Introducing substituents on the ethylene (B1197577) bridge of the oxazepine ring can create chiral centers and influence the molecule's conformation, which in turn affects its interaction with biological targets.

| Compound | Substituent on C-2 Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| Analog 1 | 4-OH | 3.01 ± 0.30 |

| Analog 2 | 4-OCH₃ | 2.62 ± 0.16 |

| Analog 3 | 2,4-diCl | 4.11 ± 0.11 |

| Analog 4 | 4-Cl | 3.81 ± 0.19 |

| Acarbose (Standard) | - | 37.38 ± 1.37 |

| Compound | Substituent at C-3 | Substituent at N-4 | 5-HT1A Affinity (Ki, nM) |

|---|---|---|---|

| Piclozotan | -Cl | -[4-(4-(2-pyridinyl)-tetrahydropyridin-1-yl)]butyl- | 0.87 |

| Analog 5 | -H | -[4-(4-(2-pyridinyl)-tetrahydropyridin-1-yl)]butyl- | 14 |

| Analog 6 | -Cl | -[3-(4-(2-pyridinyl)-tetrahydropyridin-1-yl)]propyl- | 1.5 |

Stereochemical Influences on Activity and Binding

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, as enzymes, receptors, and other protein targets are themselves chiral. nih.govlibretexts.org The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers (enantiomers and diastereomers), which may exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. nih.govresearchgate.net

For this compound derivatives, the introduction of a substituent at the C-2 or C-3 position of the oxazepine ring results in a chiral center. Consequently, such compounds can exist as a pair of enantiomers ((R) and (S) forms). The differential interaction of these enantiomers with a chiral biological target is a well-established principle in pharmacology. libretexts.org One enantiomer, often termed the "eutomer," may fit perfectly into the binding site of a receptor or enzyme, leading to a potent biological response. In contrast, the other enantiomer, the "distomer," may have a much lower affinity for the same site or may even interact with a different target, potentially causing off-target effects. nih.gov

The potential implications of stereochemistry for this scaffold are:

Differential Binding Affinity: One enantiomer will likely exhibit a higher binding affinity for the target protein due to a more favorable three-point interaction with the binding site.

Varied Potency and Efficacy: The eutomer will display greater potency (activity at a lower concentration) and potentially higher efficacy (maximal response) compared to the distomer.

Selectivity: Enantiomers can exhibit different selectivity profiles for receptor subtypes or isozymes.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ, as metabolic enzymes are also chiral and may process one isomer more rapidly than the other.

Therefore, the development of stereoselective syntheses and the evaluation of the biological activity of individual stereoisomers are crucial steps in the optimization of lead compounds based on the this compound scaffold.

Pharmacophore Elucidation and Optimization

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. pharmacophorejournal.commdpi.com Pharmacophore modeling is a powerful computational tool in drug discovery used to identify new lead structures and to guide the optimization of existing ones. mdpi.com

A pharmacophore model for a series of this compound derivatives would typically include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at the C-4 position is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The amine proton at the N-5 position (in unsubstituted derivatives) acts as a hydrogen bond donor.

Aromatic Ring (AR): The fused benzene ring provides a hydrophobic region and can engage in π-π stacking or other aromatic interactions with the target.

Hydrophobic Features (HY): Alkyl or aryl substituents at various positions can contribute to hydrophobic interactions within the binding pocket.

Based on the SAR data from related scaffolds, a hypothetical pharmacophore model for a generic target could be proposed. For example, to achieve high potency, a model might require:

A central scaffold correctly positioning an HBA (the C4=O group) and an HBD (the N5-H group).

An aromatic feature corresponding to the fused benzene ring.

A specific hydrophobic or electron-withdrawing feature located at a particular position on the aromatic ring to enhance selectivity.

A defined vector extending from the N-5 position to accommodate a larger substituent that interacts with a distal pocket in the target protein.

The process of pharmacophore optimization involves synthesizing and testing new derivatives to refine the initial model. By comparing the activities of compounds that match the pharmacophore model to varying degrees, medicinal chemists can confirm the importance of each feature and its ideal spatial location. pharmacophorejournal.com This iterative process of design, synthesis, and testing is fundamental to transforming a hit compound into a highly potent and selective drug candidate.

Biological Activity and Pharmacological Applications of 2,3 Dihydro 1,5 Benzoxazepin 4 5h One Derivatives

Angiotensin-Converting Enzyme (ACE) Inhibition Potential

Derivatives of 1,5-benzoxazepine have been synthesized and evaluated for their ability to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. nih.govnii.ac.jp A number of compounds within this series have demonstrated significant ACE inhibitory activity both in laboratory settings (in vitro) and in living organisms (in vivo). nii.ac.jp The exploration of these derivatives has contributed to the understanding of structure-activity relationships for ACE inhibition. nii.ac.jp

Investigations into Kinase Inhibition (e.g., HER2, mTOR)

The potential of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one derivatives as kinase inhibitors has been a significant area of research, particularly in the context of cancer therapy.

A series of substituted 1,5-dihydro-4,1-benzoxazepine derivatives have been synthesized and studied for their inhibitory effects on Human Epidermal Growth Factor Receptor 2 (HER2), a protein that is overexpressed in some types of breast cancer. nih.govnih.gov One of the most potent compounds identified against isolated HER2 was 9a, which exhibited an IC₅₀ of 7.31 µM. nih.govnih.gov The presence of a p-nitrobenzenesulphonyl moiety and a phenylthio substituent in the purine (B94841) fragment of this molecule was noted. nih.gov Another compound, 7c, was found to be the most active against a range of tumor cell lines, with IC₅₀ values between 0.42 and 0.86 µM. nih.govnih.gov Interestingly, this compound was observed to increase the expression of caspase 1 and promote pyroptosis, a form of programmed cell death, without affecting pro-caspase 3 expression. nih.govnih.gov

The mTOR pathway is another critical target in cancer therapy. In trastuzumab-resistant HER2-positive breast cancer cell lines, the combination of an mTOR inhibitor (TAK-228) with the antibody-drug conjugate T-DM1 has been investigated. researchgate.net Inhibition of mTOR was found to increase the intracellular levels of T-DM1, leading to greater lysosomal accumulation and enhanced efficacy of the treatment. researchgate.net This synergistic effect was observed in several cell lines, including HCC1954, SKBR3, EFM192A, and MDA-MB-36, as well as in primary tumor cells from patient-derived xenografts. researchgate.net

| Compound | Description | IC₅₀ (µM) against HER2 | Activity against Tumor Cell Lines (IC₅₀ in µM) | Mechanism of Action |

|---|---|---|---|---|

| 9a | Contains a p-nitrobenzenesulphonyl moiety and a phenylthio substituent in the purine fragment. | 7.31 | Data not available | Inhibition of isolated HER2. |

| 7c | Data not available | Data not available | 0.42–0.86 | Increases caspase 1 expression and promotes pyroptosis. |

| 3 | Contains a 2,6-dichloropurine (B15474) moiety. | 27.9 | Data not available | Inhibition of isolated HER2. |

| 8 | Benzotriazole bioisostere of compound 3. | 22.2 | Data not available | Inhibition of isolated HER2. |

Exploration as Antidepressant-Related Compounds

The structural similarities of this compound derivatives to known psychoactive compounds have led to investigations into their potential as antidepressant and anxiolytic agents. For instance, a series of 1,2,3-triazolo-1,4-benzodiazepine derivatives, which share a seven-membered ring system, were studied for their antidepressant activity using the Porsolt forced swim and tail suspension tests. nuph.edu.ua Compounds MA-253, MA-254, and MA-255 demonstrated a significant decrease in the total duration of immobility, suggesting antidepressant properties. nuph.edu.ua

In a separate study, 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives were synthesized and evaluated for their effects on serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Compounds 9 and 13 exhibited antidepressant-like activity in the mouse forced swim test, with effects comparable to or stronger than the reference drug imipramine. nih.gov Furthermore, compounds 9, 12, and 14 displayed potential anxiolytic-like properties in the mouse four-plate test, showing efficacy similar to or greater than diazepam. nih.gov These findings in related heterocyclic systems suggest that the this compound scaffold may also possess antidepressant or anxiolytic potential.

Neuroprotective Effects and Mechanisms

The neuroprotective potential of benzoxazepine derivatives has been an area of active investigation. Research has focused on the synthesis of condensed 1,4-benzoxazepines with neuroprotective properties. beilstein-journals.org These compounds, containing both tetrahydro-1,4-benzoxazepine and tetrahydroquinoline moieties, were prepared through a regio- and diastereoselective domino Knoevenagel– nih.govnih.gov-hydride shift cyclization reaction. beilstein-journals.org The synthesis and evaluation of such compounds highlight the therapeutic potential of the benzoxazepine core in protecting nerve cells from damage.

Acetylcholinesterase (AChE) Inhibition Studies

Given the role of acetylcholinesterase (AChE) in neurodegenerative diseases like Alzheimer's, there is significant interest in developing inhibitors of this enzyme. nih.gov Structurally related benzothiazepine (B8601423) derivatives have been shown to inhibit AChE. A study on 2,3,4,5-tetrahydro-1,5-benzothiazepines demonstrated that these compounds inhibit AChE in a concentration-dependent manner. nih.gov The tested compounds were found to be non-competitive inhibitors of AChE, with Kᵢ values in the micromolar range. nih.gov Molecular docking studies revealed that these compounds bind within the aromatic gorge of the AChE enzyme. nih.gov

Additionally, novel lupinine (B175516) derivatives have been synthesized and evaluated for their AChE inhibitory activity. One triazole derivative exhibited the most potent inhibition and was identified as a mixed-type inhibitor. nih.gov These findings suggest that the this compound scaffold could also be a promising starting point for the design of new AChE inhibitors.

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

|---|---|---|---|

| 1 | 1.0 ± 0.002 | 0.8 ± 0.04 | Non-competitive |

| 2 | 1.2 ± 0.005 | 1.1 ± 0.002 | Non-competitive |

| 3 | 1.3 ± 0.001 | 1.5 ± 0.001 | Non-competitive |

Other Investigated Biological Activities

The diverse pharmacological profile of the this compound scaffold and its analogs extends to several other areas of therapeutic interest. For instance, derivatives of the structurally similar 1,5-benzothiazepine (B1259763) have been investigated as tyrosinase inhibitors, with some compounds showing potent activity. nih.gov Additionally, certain 1,5-benzothiazepine derivatives have been explored for their anticancer properties. mdpi.com

Anticonvulsant Activity Assessment

The potential of seven-membered heterocyclic compounds as anticonvulsant agents has been explored. A series of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones were synthesized and screened for their anticonvulsant activities using the maximal electroshock (MES) test. eurekaselect.com One of the most promising compounds, 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one (4e), exhibited a median effective dose (ED₅₀) of 39.4 mg/kg and a protective index (PI) of 10.0, which was higher than that of the established antiepileptic drug carbamazepine (B1668303) (PI=6.4). eurekaselect.com This compound was also found to be active in chemically induced seizure models. eurekaselect.com

Furthermore, 1H-benzo[b] nih.govnih.govdiazepin-2(3H)-one derivatives have been synthesized and evaluated as potential anticonvulsant agents. sid.ir In a pentylenetetrazole (PTZ)-induced convulsion model, compounds 4a and 4c provided 80% protection at a dose of 0.4 mg/kg, while compounds 2a and 2c offered the same level of protection at doses of 20 and 30 mg/kg, respectively. sid.ir These findings suggest that the 1,5-benzodiazepine-2-one moiety, particularly when substituted with a 1,3,4-thiadiazole (B1197879) ring, holds promise for the development of new anticonvulsant drugs. sid.ir

| Compound | Chemical Class | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Protection (%) | Dose for 80% Protection (mg/kg) |

|---|---|---|---|---|---|---|

| 4e | 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one | MES | 39.4 | 10.0 | Data not available | Data not available |

| Carbamazepine (Reference) | Antiepileptic Drug | MES | Data not available | 6.4 | Data not available | Data not available |

| 4a | 1H-Benzo[b] nih.govnih.govdiazepin-2(3H)-one | PTZ | Data not available | Data not available | 80 | 0.4 |

| 4c | 1H-Benzo[b] nih.govnih.govdiazepin-2(3H)-one | PTZ | Data not available | Data not available | 80 | 0.4 |

| 2a | 1H-Benzo[b] nih.govnih.govdiazepin-2(3H)-one | PTZ | Data not available | Data not available | 80 | 20 |

| 2c | 1H-Benzo[b] nih.govnih.govdiazepin-2(3H)-one | PTZ | Data not available | Data not available | 80 | 30 |

Antimicrobial Activity Evaluation

Derivatives of the 2,3-dihydro-1,5-benzoxazepine core structure have been investigated for their antimicrobial properties, particularly their antifungal effects. Studies have shown that these compounds can possess fungicidal properties and the ability to inhibit biofilm formation, which is a critical factor in persistent microbial infections. researchgate.net

One study investigating the antifungal effects of 2,3-dihydro-1,5-benzoxazepine derivatives found they had synergistic effects when used alongside standard antifungal drugs. researchgate.net This suggests their potential role in combination therapies, possibly to combat drug-resistant fungal strains. researchgate.net While the primary focus has been on antifungal activity, the broader class of related seven-membered heterocyclic compounds, such as 1,5-benzodiazepines and 1,5-benzothiazepines, has demonstrated significant antibacterial action against a range of pathogens. researchgate.netnih.govcarta-evidence.orgsemanticscholar.orgresearchgate.net For instance, certain 1,5-benzodiazepine derivatives have shown bacteriostatic effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 4 mg/mL. carta-evidence.orgsemanticscholar.orgresearchgate.net

| Compound Class | Tested Organism | Activity Type | MIC Range (mg/mL) | Biofilm Inhibition (%) | Reference |

|---|---|---|---|---|---|

| 2,3-dihydro-1,5-benzodiazepine derivatives | Methicillin-resistance Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, Streptococcus mutans, Pseudomonas aeruginosa, Salmonella typhi, Streptococcus pyrogens | Bacteriostatic | 0.125−4 | 0.21−72.69 | semanticscholar.orgresearchgate.net |

| 2,3-dihydro-1,5-benzoxazepine derivatives | Fungi (unspecified) | Fungicidal, Biofilm Inhibitory | Not Specified | Not Specified | researchgate.net |

Antitumor and Anticancer Activity Profiling

The anticancer potential of 2,3-dihydro-1,5-benzoxazepine derivatives has been a significant area of research. researchgate.netresearchgate.netbohrium.com These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating promising activity and selectivity. researchgate.netbohrium.com

In a notable study, several newly synthesized 2,3-dihydro-1,5-benzoxazepine derivatives were tested for their anticancer properties in breast cancer cells. researchgate.netbohrium.com The compound 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) and another derivative, 2,2,4-trimethyl-2,3-dihydrobenzoxazepine (RS12), showed potent cytotoxicity against both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells. researchgate.net Compound RS03 was identified as the most potent of the series, with a half-maximal inhibitory concentration (IC50) of 15 µM against MCF-7 cells. researchgate.net Importantly, these compounds displayed limited toxicity against the noncancerous breast cell line, MCF-10A, indicating a degree of selectivity for cancer cells. researchgate.net

Similarly, related heterocyclic structures like 1,5-benzothiazepines and 1,5-benzodiazepines have also been identified as potential anticancer agents. carta-evidence.orgnih.gov For example, certain 1,5-benzothiazepine derivatives showed potent cytotoxic activity in liver (Hep G-2) and prostate (DU-145) cancer cell lines, with one compound exhibiting an IC50 of 3.29 µM in Hep G-2 cells. nih.gov Another study on 2,3-dihydro-1,5-benzodiazepine derivatives found that several compounds were selectively toxic to prostate cancer cells (PC-3) at a concentration of 20 µM, with one derivative reducing cancer cell viability to just 13.75%. carta-evidence.orgsemanticscholar.org

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) | MCF-7 | Breast (Benign) | 15 | researchgate.net |

| RS03 | MDA-MB-231 | Breast (Metastatic) | Potent Cytotoxicity | researchgate.net |

| 2,2,4-trimethyl-2,3-dihydrobenzoxazepine (RS12) | MCF-7 | Breast (Benign) | Potent Cytotoxicity | researchgate.net |

| RS12 | MDA-MB-231 | Breast (Metastatic) | Potent Cytotoxicity | researchgate.net |

| 1,5-Benzodiazepine Derivative (Compound 3) | PC-3 | Prostate | Reduces viability to 13.75% at 20 µM | carta-evidence.orgsemanticscholar.org |

| 1,5-Benzothiazepine Derivative (Compound 2c) | Hep G-2 | Liver | 3.29 | nih.gov |

Central Nervous System (CNS) Depressant Activity Research

The 1,5-benzoxazepine scaffold is structurally related to other benzodiazepines and benzothiazepines, which are well-known for their effects on the central nervous system (CNS). researchgate.netchemrevlett.com Research into pyridobenzoxazepine derivatives has identified compounds with potential as atypical antipsychotic drugs. nih.gov

One such derivative, 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] researchgate.netbohrium.combenzoxazepine, exhibited a pharmacological profile similar to clozapine, a known atypical antipsychotic. nih.gov In animal models, this compound showed behavioral characteristics associated with antipsychotic drugs and possessed a neurochemical profile, specifically its serotonin (5-HT2) to dopamine (D2) receptor affinity ratio, consistent with atypical antipsychotic activity. nih.gov Other molecules in the same study demonstrated high disinhibitory activity in open-field tests in rats, a characteristic often observed with anxiolytic drugs. nih.gov The broader class of 1,5-benzoxazepine derivatives is also being explored for potential applications in treating neuronal disorders such as Alzheimer's and Parkinson's disease, owing to their ability to interact with G-protein-coupled receptors. researchgate.netnih.gov

Bradykinin (B550075) Receptor Antagonism Investigations

While direct studies on bradykinin receptor antagonism by this compound are limited, research on the closely related 2,3-dihydro-1,5-benzothiazepine scaffold provides strong evidence for this activity. nih.gov Derivatives of this sulfur-containing analog are known to exhibit a wide spectrum of biological activities, explicitly including bradykinin receptor antagonism. nih.gov Bradykinin is a peptide that plays a role in inflammation, pain, and vasodilation, and its effects are mediated through B1 and B2 receptors. nih.gov Antagonists of these receptors are of therapeutic interest for conditions such as inflammation and pain. nih.gov The demonstrated activity of the benzothiazepine analogs suggests that the 1,5-benzoxazepine core could also serve as a valuable template for designing novel bradykinin receptor antagonists.

Mechanistic Insights into Biological Action (e.g., Kinetic Studies)

Investigations into the mechanism of action for the anticancer effects of 2,3-dihydro-1,5-benzoxazepine derivatives have provided key insights. The cytotoxic compounds RS03 and RS12 were found to induce cell cycle arrest in the G2/M phase in breast cancer cells. bohrium.com Further analysis through Annexin V staining confirmed that these compounds are pro-apoptotic, meaning they trigger programmed cell death. bohrium.com The presence of a substituted aromatic group in the RS03 structure is believed to enhance its interaction with polar groups on microtubules, contributing to its higher anticancer efficacy. bohrium.com

In a different mechanistic approach, tricyclic pyrido[2,3-b] researchgate.netbohrium.combenzoxazepin-5(6H)-one derivatives have been developed as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8), a transcriptional regulator implicated in various cancers. nih.gov One derivative was identified as a highly potent Type II inhibitor of CDK8 with an IC50 value of 8.25 nM. nih.gov This compound demonstrated a moderate reduction in the phosphorylation of STAT1, a known substrate of CDK8, confirming its mechanism of action at a cellular level. nih.gov

Advanced Research and Development Directions

Scaffold Optimization for Enhanced Biological Potency and Selectivity

The optimization of the 2,3-dihydro-1,5-benzoxazepin-4(5H)-one scaffold is a key strategy for enhancing the biological potency and selectivity of drug candidates. This involves systematic modifications of the core structure to improve its interaction with specific biological targets. For instance, the benzoxazepine core is a component of several kinase inhibitors. researchgate.net The introduction of various substituents on the aromatic ring or the seven-membered ring can significantly influence the compound's binding affinity and selectivity for a particular kinase.

In the context of antitumor agents, the 1-(benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine scaffold has been identified as a promising template for the design of new compounds. nih.gov Research has shown that the methyleneoxy enamine sulfonyl functional group within this scaffold is crucial for its antiproliferative activity. nih.gov By exploring different substitution patterns, researchers aim to develop more potent and selective antitumor compounds. nih.gov

Furthermore, the principles of scaffold optimization have been applied to develop D3 receptor antagonists. By incorporating a flexible scaffold that can interact with the secondary binding site of the D3 receptor, researchers have been able to design compounds with excellent affinity and selectivity over the D2 receptor. researchgate.net This approach, which involves modifying benzamide substituents and incorporating aryl carboxamides, has led to the discovery of potent D3 receptor antagonists that can effectively compete with endogenous dopamine (B1211576). researchgate.net

Application as Heterocyclic Building Blocks in Medicinal Chemistry

Heterocyclic compounds are fundamental building blocks in the synthesis of natural products and pharmaceuticals, with a significant majority of bioactive compounds containing a heterocyclic ring. nih.gov The this compound core serves as a valuable starting material for the synthesis of more complex and medicinally relevant molecules. Its inherent structural features allow for diverse chemical transformations, making it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The dibenzo[b,f]oxepine scaffold, a related structure, is also recognized as an important building block in medicinal chemistry, with derivatives found in several medicinally important plants. mdpi.com This highlights the potential of benzoxazepine-type structures as foundational elements for the development of new therapeutic agents. The synthesis of photoswitchable azo-dibenzo[b,f]oxepine derivatives, for example, demonstrates the utility of this scaffold in creating molecules with potential applications in photopharmacology. mdpi.com

The versatility of such scaffolds is further exemplified by their use in the synthesis of compounds with a wide range of biological activities, including antidepressant, antipsychotic, anti-estrogenic, antitumor, and anti-inflammatory properties. mdpi.com The ability to readily modify these core structures allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects.

Process Development and Scale-Up Considerations for Efficient Production

The transition from a laboratory-scale synthesis to large-scale, efficient production is a critical step in the development of any new pharmaceutical agent. For compounds containing the this compound scaffold, process development focuses on creating scalable, cost-effective, and sustainable synthetic routes.

Exploration of Novel Analogues, Hybrids, and Bioisosteric Replacements

The exploration of novel analogues, hybrid molecules, and bioisosteric replacements of the this compound scaffold is a fruitful area of research for the discovery of new therapeutic agents with improved properties.

Novel Analogues: The synthesis of new series of 1,4-benzoxazepine (B8686809) derivatives has led to the identification of compounds with high affinity for the 5-HT1A receptor and significant neuroprotective effects. researchgate.net Similarly, the synthesis of novel 2,3-dihydro-1,5-benzothiazepines, a closely related scaffold, has yielded potent α-glucosidase inhibitors. nih.govacs.org These examples underscore the potential of creating diverse libraries of analogues around a core scaffold to explore a wide range of biological targets.

Hybrid Molecules: The concept of creating hybrid molecules by combining the benzoxazepine scaffold with other pharmacologically active moieties is a promising strategy. For instance, the anticancer compound bozepinib features a benzofused seven-membered ring linked to a purine (B94841) moiety. nih.gov This approach can lead to compounds with dual or synergistic modes of action.

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions

The 2,3-dihydro-1,5-benzoxazepin-4(5H)-one core structure is a key component of the broader class of 1,5-benzoxazepines, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery. Research has demonstrated that derivatives containing this heterocyclic system possess a wide array of significant biological and pharmacological properties.

Key findings from numerous studies have established the versatility of the benzoxazepinone scaffold. It has been extensively utilized in the development of highly selective kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives have been designed as potent inhibitors of phosphoinositide 3-kinase (PI3Kα), cyclin-dependent kinase 8 (CDK8), and Receptor-Interacting Protein Kinase 1 (RIPK1), demonstrating the adaptability of the scaffold to target different enzyme active sites. nih.govnih.govnih.gov The development of these inhibitors has contributed significantly to the field of targeted cancer therapy.

Beyond oncology, the 1,5-benzoxazepine framework is associated with a diverse range of bioactivities. Literature reports have highlighted its potential in developing agents with anticancer, antibacterial, and antifungal properties. nih.gov Furthermore, some derivatives have shown the ability to interact with G-protein-coupled receptors, suggesting their potential application in treating neurological disorders such as Alzheimer's and Parkinson's disease. nih.gov In the realm of hematological malignancies, specific derivatives of the related 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-one have been identified as promising agents that can induce differentiation in acute myeloid leukemia (AML) cells, offering a therapeutic strategy beyond conventional chemotherapy. nih.govmdpi.com

The synthetic chemistry of benzoxazepinones has also seen considerable advancements. Various synthetic protocols have been developed to access the core structure and its derivatives, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. rsc.orgresearchgate.net These synthetic contributions are crucial for exploring the full therapeutic potential of this chemical class.

Table 1: Biological Activities of Selected Benzoxazepinone Derivatives

| Derivative Class | Biological Target/Activity | Therapeutic Potential |

|---|---|---|

| Pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-ones | CDK8 Inhibition | Cancer nih.gov |

| Benzoxazepin inhibitors | PI3Kα Inhibition | Cancer nih.gov |

| 1,5-Dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones | Induction of AML Cell Differentiation | Leukemia nih.govmdpi.com |

| General 1,5-Benzoxazepine derivatives | GPCR Interaction | Neurological Disorders nih.gov |

| General 1,5-Benzoxazepine derivatives | Antimicrobial Activity | Infectious Diseases nih.gov |

| Benzoxazepinone scaffold | RIPK1/LIMK Inhibition | Inflammatory Diseases, Cancer nih.gov |

Remaining Challenges and Knowledge Gaps in this compound Chemistry

Despite the significant progress in the study of its derivatives, a notable knowledge gap exists concerning the parent compound, this compound. The majority of research has pivoted directly to complex, substituted analogues, leaving the fundamental chemical and biological profile of the core molecule largely unexplored. This oversight represents a significant challenge, as a thorough understanding of the parent scaffold could provide a crucial baseline for designing future derivatives.

A primary challenge in the field is the full elucidation of structure-activity relationships (SAR) for the various observed biological effects. While SAR studies have been conducted for specific activities like AML cell differentiation, a comprehensive understanding across the full spectrum of potential therapeutic targets is lacking. nih.govmdpi.com This gap hinders the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Furthermore, the precise molecular mechanisms of action for many of the reported biological activities remain to be fully characterized. For example, while compounds are reported to have broad anticancer or antibacterial effects, the specific cellular targets and pathways they modulate are often not completely understood. nih.gov This lack of mechanistic insight makes it difficult to predict potential off-target effects or to optimize the therapeutic index of these compounds.

From a synthetic perspective, while numerous methods for creating benzoxazepine derivatives exist, there is a continuous need for more efficient, cost-effective, and environmentally benign synthetic strategies. rsc.orgresearchgate.net A particular challenge lies in the development of stereoselective syntheses, which are critical for producing enantiomerically pure compounds, as different enantiomers can have vastly different biological activities and toxicity profiles.

Future Directions for Research and Development in the Field

The field of this compound chemistry is poised for significant advancement. Future research should be directed towards addressing the current challenges and leveraging the established therapeutic potential of this scaffold.

A foundational future direction is the comprehensive investigation of the parent this compound molecule. Characterizing its physicochemical properties, stability, and baseline biological activity is essential for providing a solid foundation for future drug design and development efforts.

Expanding the chemical diversity of benzoxazepinone libraries is another critical avenue. The development of practical and efficient parallel synthesis methods will allow for the creation of a wide range of novel derivatives. nih.gov This will enable more extensive exploration of the chemical space around the scaffold, potentially uncovering new biological activities and identifying compounds with superior therapeutic properties.